molecular formula C73H131N3O31 B162456 Monosialogangloside GM1 CAS No. 37758-47-7

Monosialogangloside GM1

Cat. No.: B162456
CAS No.: 37758-47-7
M. Wt: 1546.8 g/mol
InChI Key: QPJBWNIQKHGLAU-IQZHVAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monosialoganglioside GM1 (GM1) is a glycosphingolipid predominantly found in neural cell membranes, playing a critical role in neuroprotection, synaptic plasticity, and signal transduction. Structurally, GM1 consists of a ceramide lipid anchor linked to an oligosaccharide chain containing one sialic acid residue . Clinically, GM1 has demonstrated efficacy in treating neurodegenerative disorders, neonatal hypoxic-ischemic encephalopathy (HIE), and diabetic peripheral neuropathy (DPN) . Its therapeutic mechanisms include stabilizing neuronal membranes, reducing apoptosis, and modulating neurotrophic factors .

Chemical Reactions Analysis

Preparation of GM1 with Homogeneous Ceramide Moiety

  • GM1 prepared through the above procedures is heterogeneous in the ceramide moiety. GM1 species with homogeneous C18- or C20-sphingosine, but still with some minor acyl chain heterogeneity (over 90% stearic acid), are prepared by reversed-phase chromatography .

  • GM1 species that are completely homogeneous in the ceramide moiety can be prepared from GM1 species containing 18- or 20-sphingosine by specific alkaline hydrolysis to yield lyso-GM1, a GM1 derivative lacking the acyl chain. Acylation of lyso-GM1 with an activated acyl chain or with a reactive anhydride yields completely homogeneous GM1 with a defined structure .

Radioactive GM1 and Derivatives

Several procedures exist for preparing radioactive GM1, containing 3H or 14C in various parts of the molecule .

  • GM1 can be 3H-labeled at position 3 of sphingosine through oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone, followed by reduction with tritiated sodium borohydride and reversed-phase HPLC to separate diastereoisomers .

  • Isotopic 3H-labeling at C6 of the external galactose is achieved by oxidation with galactose-oxidase, with the resulting aldehyde reduced using 3H-labeled sodium borohydride .

  • GM1 labeled at C11 of sialic acid is obtained by preparing the neuraminic acid-containing GM1 and then re-N-acetylating it with 3H- or 14C-labeled acetic anhydride .

  • Labeling at the fatty acid moiety involves preparing GM1 from lyso-GM1 by acylation with 3H- or 14C-labeled fatty acid to reconstitute the GM1 structure .

  • Catalytic hydrogenation of the GM1 sphingosine double bond with 3H-labeled sodium borohydride allows for the preparation of GM1 containing 3H-labeled sphinganine .

Chemoenzymatic Cascade Strategy

A modular chemoenzymatic cascade assembly (MOCECA) strategy allows for the customized and large-scale synthesis of ganglioside analogs with various glycan and ceramide epitopes . This approach involves precisely regulating the combination of various oligosaccharides, sphingosines, and fatty acids . The assembly of analogs is now more diversified and convenient for industrialization thanks to the preparation of various modules at the hectogram scale with high purity . Using MOCECA, several gangliosides with promise for therapeutic use and GM1 analogs with diverse ceramides have been generated . Unique ceramide modifications on GM1 were proven to have different neurobiological activities, and importantly, the exact two-component structure of the GM1 commercialized drug was reinterpreted .

Scientific Research Applications

Neuroprotective Effects in Neurodegenerative Diseases

GM1 has been extensively studied for its neuroprotective properties, particularly in conditions like Parkinson's Disease (PD) and Alzheimer's Disease (AD).

Parkinson's Disease

GM1 has shown promising results in preclinical and clinical studies for PD. It protects dopaminergic neurons from degeneration and reduces α-synuclein aggregation, a hallmark of PD pathology.

  • Case Study : A study involving MPTP-induced models demonstrated that GM1 administration significantly preserved striatal dopamine levels and improved behavioral outcomes. Animals treated with GM1 exhibited a marked decrease in α-synuclein aggregation compared to control groups .
Parameter Control Group GM1 Treatment Group
Striatal DA LevelsDecreasedIncreased
α-Synuclein Aggregate SizeLarger aggregatesSmaller aggregates
Behavioral Recovery ScoreLowHigh

Alzheimer's Disease

In AD, GM1 modulates amyloid precursor protein (APP) processing and reduces amyloid-beta (Aβ) plaque formation.

  • Mechanism : GM1 interacts with γ-secretase, enhancing its cleavage of APP, which decreases Aβ levels and potentially alleviates cognitive dysfunction associated with AD .
Parameter Without GM1 With GM1
Aβ Plaque DepositionHighReduced
Cognitive Function ScoreLowImproved

Enhancing Neuroplasticity and Regeneration

GM1 has been identified as a key factor in promoting neural regeneration and plasticity following injuries.

Spinal Cord Injury

Research indicates that intrathecal administration of GM1 enhances recovery following spinal cord injuries by stimulating neuroplasticity.

  • Study Findings : In Wistar rats, intrathecal GM1 application after spinal cord contusion resulted in improved functional recovery and reduced neuronal destruction .
Time Post-Injury Functional Recovery (Scale 0-10)
24 hours3
48 hours5
72 hours8

Therapeutic Developments in Genetic Disorders

GM1 gangliosidosis is a genetic disorder characterized by the accumulation of GM1 due to enzyme deficiencies. Therapeutic strategies involving GM1 are being explored.

Substrate Reduction Therapy

Studies have shown that substrate reduction therapy using Miglustat can effectively reduce GM1 levels in patients with gangliosidosis.

  • Clinical Application : Flow cytometric methods have been developed to monitor changes in GM1 levels in patients, correlating these changes with clinical severity .
Treatment Type Pre-Treatment GM1 Level (%) Post-Treatment GM1 Level (%)
Control100100
Miglustat100Reduced to ~50

Mechanistic Insights into GM1 Functionality

Research continues to elucidate the mechanisms through which GM1 exerts its effects on neuronal health and disease modulation.

Interaction with Cellular Receptors

GM1's ability to cluster at lipid rafts enhances signaling pathways critical for neuroprotection.

  • Study Insight : Laminin-1 binding to GM1 promotes neurite outgrowth by activating NGF receptors, demonstrating its role in neuronal growth and repair .

Comparison with Similar Compounds

GM1 vs. Other Gangliosides (GD1a, GT1b)

While GM1 belongs to the ganglioside family, its unique structure (single sialic acid) distinguishes it from polysialylated counterparts like GD1a (two sialic acids) and GT1b (three sialic acids). These structural differences influence biological activity:

  • Neuroprotection : GM1 exhibits superior neuroprotective effects in Huntington’s disease (HD) models compared to other gangliosides, likely due to its ability to reduce mutant huntingtin (mHTT) toxicity and enhance neuronal survival .

GM1 vs. Gangliomimetic Compounds (e.g., SNB-6100)

Gangliomimetics are synthetic analogs designed to mimic GM1’s bioactivity while addressing its pharmacokinetic limitations:

  • Bioavailability : GM1 has poor blood-brain barrier (BBB) penetration due to its large molecular size. In contrast, SNB-6100, a membrane-permeant GM1 analog, retains neuroprotective effects with enhanced bioavailability .
  • Therapeutic Scope: Both GM1 and SNB-6100 improve motor and non-motor symptoms in HD mice, but SNB-6100’s smaller size allows broader distribution in the central nervous system .

GM1 vs. Conventional Therapies

Diabetic Peripheral Neuropathy: GM1 vs. Mecobalamin

A 2013 clinical trial compared GM1 with mecobalamin (a vitamin B12 analog) in 56 DPN patients:

Parameter GM1 Group Mecobalamin Group Reference
Clinical Improvement 85% efficacy 78% efficacy
Serum NO Levels ↑ 58% post-treatment ↑ 32% post-treatment
Significance p < 0.001 vs. baseline p < 0.001 vs. baseline

GM1 significantly outperformed mecobalamin in elevating nitric oxide (NO), a marker of vascular function, though clinical symptom improvement was comparable .

Neonatal HIE: GM1 vs. Conventional Therapy

In a 2011 study of 60 HIE infants, GM1 reduced serum MMP-9 (a marker of neuronal damage) by 40% versus 25% in conventional therapy (p < 0.01). Long-term neurobehavioral scores also favored GM1 (p < 0.05) .

Biological Activity

Monosialoganglioside GM1 (GM1) is a key member of the ganglioside family, which plays a critical role in various biological processes, particularly in the nervous system. This article provides an in-depth examination of GM1's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

GM1 is characterized by its unique structure, consisting of a sialic acid residue linked to a ceramide backbone. This structure imparts both hydrophilic and hydrophobic properties, allowing GM1 to interact with various biomolecules and cellular components effectively. The amphiphilic nature of GM1 facilitates its incorporation into cell membranes, influencing membrane dynamics and signaling pathways .

Neurotrophic Effects

GM1 exhibits significant neurotrophic activity, promoting neuronal survival and differentiation. It enhances the release of neurotrophins, such as nerve growth factor (NGF), which are crucial for neuronal health and plasticity. Studies have demonstrated that GM1 can activate high-affinity NGF receptors, leading to improved neuronal function .

Interaction with Toxins

GM1 serves as a receptor for cholera toxin and E. coli heat-labile enterotoxin, facilitating their entry into host cells. The binding of these toxins to GM1 triggers intracellular signaling cascades that can disrupt normal cellular functions, leading to conditions such as diarrhea in cholera .

Neurodegenerative Diseases

Due to its neuroprotective properties, GM1 has been investigated as a potential treatment for various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Clinical trials have shown that GM1 administration can alleviate symptoms associated with these conditions by promoting neuronal repair and reducing apoptosis in affected areas .

Cancer Treatment

Recent research has explored the use of GM1 as a drug delivery vehicle for chemotherapeutic agents. For instance, GM1 micelles have been shown to encapsulate paclitaxel (Ptx), enhancing its delivery to tumor sites while reducing systemic toxicity. In murine models, GM1-Ptx formulations demonstrated increased apoptosis in tumor cells and reduced metastasis compared to controls .

Case Study 1: Parkinson's Disease

A controlled phase II study evaluated the effects of GM1 in patients with Parkinson's disease. The results indicated significant improvements in motor function and quality of life metrics among participants receiving GM1 compared to those on placebo. This suggests that GM1 may counteract dopaminergic neuron degeneration characteristic of the disease .

Case Study 2: Cancer Therapy

In a study involving murine mammary gland cancer models, treatment with GM1-Ptx micelles resulted in a notable reduction in tumor growth and metastasis. Histological analyses revealed increased apoptotic cell death in tumors treated with the GM1-Ptx complex compared to untreated groups. Moreover, the presence of myeloid-derived suppressor cells (MDSCs) was significantly altered following treatment, indicating potential immunomodulatory effects of GM1 .

Summary of Research Findings

Study Focus Findings
Phase II Study (Parkinson's)Neurodegenerative DiseasesImproved motor function; enhanced quality of life
Murine Model (Cancer)Drug DeliveryReduced tumor growth; increased apoptosis; altered MDSC populations

Q & A

Basic Research Questions

Q. What established protocols are recommended for assessing GM1's therapeutic efficacy in ischemic brain injury models?

  • Methodological Answer : Randomized controlled trials (RCTs) are the gold standard. In preclinical studies, GM1 efficacy is evaluated through biomarkers such as serum TNF-α levels, neuropathy disability scores (NDS), and oxidative stress markers (e.g., MDA and SOD). For example, a study divided 60 patients into control and experimental groups, administering GM1 alongside routine therapy. Outcomes were measured using enzyme-linked immunosorbent assays (ELISA) for cytokines and standardized neurological assessments . Statistical tools like t-tests or ANOVA should be applied to compare intergroup differences.

Q. How can researchers optimize analytical techniques for quantifying GM1 in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for GM1 quantification. Validation parameters include specificity, linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%). Matrix effects (e.g., lipid interference in brain tissue) must be minimized using solid-phase extraction or derivatization protocols. Reference standards should follow ISO/IEC 17025 guidelines .

Q. What are best practices for ensuring reproducibility in GM1-related experiments?

  • Methodological Answer : Reproducibility requires rigorous documentation of protocols, including batch-to-batch variability in GM1 sourcing, animal strain specifics, and environmental conditions (e.g., temperature, light cycles). Pre-registering study designs on platforms like Open Science Framework (OSF) and sharing raw data in repositories (e.g., Zenodo) enhances transparency. Replicate experiments should include positive and negative controls .

Q. How should literature reviews be structured to synthesize GM1's role across neurological disorders?

  • Methodological Answer : Use systematic review frameworks (PRISMA guidelines) with search strings combining "GM1" AND ("neuroprotection" OR "ischemia" OR "neurodegeneration"). Prioritize primary sources indexed in PubMed/Google Scholar, filtering by citation count and study rigor. Tabulate findings by disease model, dosage, and outcome metrics to identify knowledge gaps .

Q. What ethical considerations are paramount in clinical trials involving GM1?

  • Methodological Answer : Ethical approval from institutional review boards (IRBs) is mandatory. Informed consent must detail potential risks (e.g., immunogenicity) and benefits. Trials should adhere to CONSORT guidelines, with predefined stopping rules for adverse events. Post-trial access to GM1 for control groups should be negotiated during protocol development .

Advanced Research Questions

Q. What experimental designs are effective in resolving contradictory findings on GM1's neuroprotective efficacy?

  • Methodological Answer : Meta-analyses can reconcile discrepancies by aggregating data across studies. Stratify results by variables like dosage (e.g., 20–100 mg/kg in rodents), administration route (intravenous vs. intrathecal), and patient subgroups (e.g., age, comorbidities). Bayesian statistical models may quantify uncertainty in heterogeneous datasets .

Q. How can in vitro models be validated for studying GM1's effects on neuronal signaling?

  • Methodological Answer : Use iPSC-derived neurons or primary cortical cultures to model GM1's interaction with membrane receptors (e.g., TrkA). Validate models via knockdown/knockout experiments (CRISPR-Cas9) and cross-validate findings with in vivo data. Assay standardization (e.g., calcium imaging for synaptic activity) reduces technical variability .

Q. What strategies address variability in GM1 pharmacokinetics across preclinical studies?

  • Methodological Answer : Pharmacokinetic (PK) profiling should include bioavailability studies (oral vs. parenteral routes) and tissue distribution assays (e.g., brain-to-plasma ratios via LC-MS). Nanocarrier systems (liposomes) can enhance GM1 stability. Population PK modeling identifies covariates (e.g., body weight, renal function) influencing exposure .

Q. How do researchers investigate GM1's role in modulating neuroinflammation-immune crosstalk?

  • Methodological Answer : Single-cell RNA sequencing (scRNA-seq) of microglia/macrophages in GM1-treated injury models reveals transcriptomic shifts in pro-/anti-inflammatory markers (e.g., IL-1β, IL-10). Flow cytometry quantifies immune cell infiltration, while co-culture systems (neurons + microglia) dissect cell-specific responses .

Q. What computational approaches predict GM1's interactions with lipid raft components?

  • Methodological Answer : Molecular dynamics (MD) simulations model GM1's spatial orientation in lipid bilayers. Docking studies (AutoDock Vina) predict binding affinities with receptors like GDNF. Validate predictions via surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) .

Properties

CAS No.

37758-47-7

Molecular Formula

C73H131N3O31

Molecular Weight

1546.8 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1

InChI Key

QPJBWNIQKHGLAU-IQZHVAEDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Appearance

Unit:50 mgPurity:98+%Physical solid

Synonyms

GM1; Monosialoganglioside GM1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.